Home > Products > Screening Compounds P53556 > Rucaparib camsylate
Rucaparib camsylate - 1859053-21-6

Rucaparib camsylate

Catalog Number: EVT-255602
CAS Number: 1859053-21-6
Molecular Formula: C29H34FN3O5S
Molecular Weight: 555.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rucaparib camsylate is a camphorsulfonate salt obtained by reaction of rucaparib with one molar equivalent of (1S,4R)-camphorsulfonic acid. It is an inhibitor of poly (ADP-ribose) polymerase and is used as monotherapy for advanced ovarian cancer and deleterious germline or somatic BRCA mutation. It has a role as an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor. It is a camphorsulfonate salt and an azepinoindole. It contains a (S)-camphorsulfonate and a rucaparib(1+).
Rucaparib Camsylate is the camsylate salt form of rucaparib, an orally bioavailable tricyclic indole and inhibitor of poly(ADP-ribose) polymerases (PARPs) 1 (PARP1), 2 (PARP2) and 3 (PARP3), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, rucaparib selectively binds to PARP1, 2 and 3 and inhibits PARP-mediated DNA repair. This enhances the accumulation of DNA strand breaks, promotes genomic instability and induces cell cycle arrest and apoptosis. This may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARPs are enzymes activated by single-strand DNA breaks that catalyze the post-translational ADP-ribosylation of nuclear proteins, which induces signaling and the recruitment of other proteins to repair damaged DNA. The PARP-mediated repair pathway plays a key role in DNA repair and is dysregulated in a variety of cancer cell types.
See also: Rucaparib (has active moiety).

Olaparib

Compound Description: Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. It is used in the treatment of various cancers, including ovarian, breast, and pancreatic cancers. [, , , , ]

Relevance: Olaparib shares a similar mechanism of action with Rucaparib camsylate, as both are PARP inhibitors. They both target cancers with deficiencies in homologous recombination repair (HRR), particularly those with BRCA mutations. The structural similarity lies in their core indole and azepino[5,4,3-cd]indole scaffolds. [, , , , ]

Niraparib

Compound Description: Niraparib is a potent and selective PARP1 and PARP2 inhibitor. It is approved for the treatment of ovarian cancer, particularly in patients with platinum-sensitive recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. [, , , ]

Relevance: Niraparib belongs to the same drug class as Rucaparib camsylate, being a PARP inhibitor. They are structurally related through their shared indole and azepino[5,4,3-cd]indole core structures, and their mechanism of action involves disrupting DNA repair processes. [, , , ]

Veliparib

Compound Description: Veliparib is a PARP inhibitor with a broader spectrum of inhibition, targeting PARP1, PARP2, and to a lesser extent, PARP3. It is being investigated in clinical trials for its potential in various cancers, often in combination with other therapies. []

Relevance: Veliparib, like Rucaparib camsylate, inhibits PARP enzymes, specifically targeting the PARP family. Though its inhibitory profile slightly differs, both drugs interfere with DNA repair mechanisms, making Veliparib a structurally and functionally related compound. []

Talazoparib

Compound Description: Talazoparib is a potent PARP inhibitor that exhibits greater potency compared to other PARP inhibitors like olaparib. It is approved for the treatment of BRCA-mutated breast cancer. [, ]

Relevance: Talazoparib shares a similar mechanism of action with Rucaparib camsylate as a PARP inhibitor, targeting cancer cells with impaired DNA repair mechanisms. Though their structures slightly differ, both compounds share the core indole and azepino[5,4,3-cd]indole structures, making them structurally and functionally related. [, ]

Ipatasertib

Compound Description: Ipatasertib is an inhibitor of AKT (protein kinase B), a crucial enzyme in the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. [, ]

Relevance: Though not directly similar in structure, Ipatasertib is investigated in combination with Rucaparib camsylate for its potential to enhance Rucaparib’s anticancer activity. The rationale lies in the potential synergy between AKT inhibition and PARP inhibition in targeting cancer cells. [, ]

Copanlisib

Compound Description: Copanlisib is a pan-class I PI3K inhibitor, targeting the PI3K/AKT/mTOR pathway, which plays a role in cell growth and survival. [, ]

Relevance: Copanlisib, while structurally different from Rucaparib camsylate, is investigated in combination with it for potential synergistic effects in treating metastatic castration-resistant prostate cancer (mCRPC). The rationale for this combination lies in the potential to enhance the anticancer activity of Rucaparib by inhibiting the PI3K pathway. [, ]

Sacituzumab Govitecan

Compound Description: Sacituzumab govitecan is an antibody-drug conjugate that combines a monoclonal antibody targeting Trop-2 (a cell surface antigen overexpressed in various cancers) with a topoisomerase I inhibitor (SN-38). []

Relevance: While structurally distinct from Rucaparib camsylate, Sacituzumab govitecan is explored in combination with it for its potential to enhance anticancer efficacy. This combination strategy aims to target cancer cells through multiple mechanisms, including PARP inhibition and topoisomerase I inhibition. []

Gartisertib

Compound Description: Gartisertib is an orally bioavailable, selective ATR (ataxia telangiectasia and Rad3-related) kinase inhibitor. []

Relevance: Despite structural differences, Gartisertib is investigated in combination with Rucaparib camsylate for its potential synergistic effects in suppressing tumor growth. This combination aims to exploit the synthetic lethality between PARP and ATR inhibition, potentially enhancing the anticancer activity. []

Overview

Rucaparib camsylate is a pharmaceutical compound derived from rucaparib, which is primarily used as a treatment for certain types of cancer, particularly ovarian cancer. It is classified as a poly(ADP-ribose) polymerase inhibitor, functioning by interfering with DNA repair mechanisms in cancer cells. The compound is a salt form of rucaparib, specifically the S-camphorsulfonate salt, which enhances its solubility and bioavailability compared to its parent compound.

Source and Classification

Rucaparib was initially developed through systematic screening of various compounds for their ability to inhibit poly(ADP-ribose) polymerase enzymes. The compound has been classified under the category of targeted therapy for cancer treatment, particularly for tumors with deficiencies in DNA repair pathways such as those involving the BRCA1 and BRCA2 genes. Rucaparib has been approved for clinical use based on its efficacy in treating recurrent ovarian cancer in patients with homologous recombination repair deficiency.

Synthesis Analysis

Methods and Technical Details

The synthesis of rucaparib camsylate involves several key steps that optimize yield and purity. Recent advancements have focused on reducing the number of reaction steps and minimizing environmental impact. For instance, a patented method highlights a streamlined synthesis route that avoids nitrification reactions, thus lowering production costs and enhancing efficiency.

  1. Starting Materials: The synthesis typically begins with readily available precursors, which are reacted under mild conditions.
  2. Reaction Conditions: Key reactions include amination and cyclization processes that form the core structure of rucaparib.
  3. Purification: The final product is purified using crystallization techniques to isolate the desired camsylate form, ensuring high purity levels suitable for pharmaceutical applications.

This efficient synthesis pathway supports industrial-scale production while maintaining cost-effectiveness and environmental safety .

Molecular Structure Analysis

Structure and Data

Rucaparib camsylate possesses a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structural formula can be represented as follows:

C20H24FN3O3S\text{C}_{20}\text{H}_{24}\text{F}\text{N}_3\text{O}_3\text{S}
  • Molecular Weight: Approximately 413.48 g/mol.
  • Functional Groups: The molecule contains a benzimidazole ring, an amine group, and sulfonate functionalities that enhance its solubility profile.

The structural representation indicates that rucaparib camsylate effectively mimics nicotinamide adenine dinucleotide, allowing it to interact efficiently with poly(ADP-ribose) polymerase enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

Rucaparib camsylate undergoes various chemical reactions during its synthesis and therapeutic action:

  1. Formation of the Camsylate Salt: The reaction between rucaparib and camphorsulfonic acid results in the formation of rucaparib camsylate, enhancing solubility.
  2. Poly(ADP-ribose) Polymerase Inhibition: Upon administration, rucaparib binds to the active site of poly(ADP-ribose) polymerase enzymes, preventing them from repairing DNA breaks effectively. This leads to increased DNA damage in cancer cells.
  3. Metabolic Pathways: After systemic administration, rucaparib is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity .
Mechanism of Action

Process and Data

The mechanism of action of rucaparib camsylate revolves around its ability to inhibit poly(ADP-ribose) polymerase enzymes:

  1. DNA Damage Response: Rucaparib binds to the catalytic domain of poly(ADP-ribose) polymerase 1 and 2, inhibiting their activity.
  2. Synthetic Lethality: In cells deficient in homologous recombination repair (such as BRCA1/2 mutated cells), this inhibition leads to an accumulation of DNA damage that exceeds cellular repair capacity, ultimately resulting in cell death.
  3. Clinical Efficacy: Clinical studies have demonstrated that patients with specific genetic backgrounds (e.g., BRCA mutations) exhibit significant responses to treatment with rucaparib due to this mechanism .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rucaparib camsylate exhibits several notable physical and chemical properties:

  • Appearance: A white to pale yellow powder.
  • Solubility: Highly soluble in aqueous solutions due to the presence of the sulfonate group.
  • Stability: Stable under normal storage conditions but sensitive to moisture; should be kept in airtight containers.

These properties contribute significantly to its formulation as an oral tablet for effective delivery .

Applications

Scientific Uses

Rucaparib camsylate is primarily used in oncology:

  • Cancer Treatment: Approved for use in patients with recurrent ovarian cancer who have deleterious BRCA mutations or other homologous recombination repair deficiencies.
  • Research Applications: Used extensively in preclinical studies investigating DNA repair mechanisms and synthetic lethality; serves as a model compound for developing new poly(ADP-ribose) polymerase inhibitors.

Additionally, ongoing research aims to explore combination therapies involving rucaparib with other anticancer agents to enhance therapeutic efficacy .

Properties

CAS Number

1859053-21-6

Product Name

Rucaparib camsylate

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one

Molecular Formula

C29H34FN3O5S

Molecular Weight

555.7 g/mol

InChI

InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1

InChI Key

INBJJAFXHQQSRW-STOWLHSFSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.